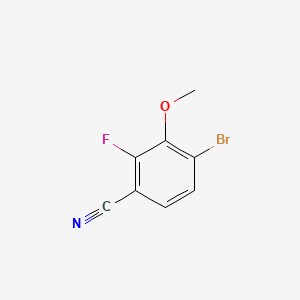

4-Bromo-2-fluoro-3-methoxybenzonitrile

Beschreibung

BenchChem offers high-quality 4-Bromo-2-fluoro-3-methoxybenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-fluoro-3-methoxybenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-2-fluoro-3-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNO/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSYSEUICIGILGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling of 4-Bromo-2-fluoro-3-methoxybenzonitrile

Topic: 4-Bromo-2-fluoro-3-methoxybenzonitrile Physical Properties Role: Senior Application Scientist Format: Technical Monograph

Executive Summary

4-Bromo-2-fluoro-3-methoxybenzonitrile (CAS: 1426073-33-7) is a highly specialized halogenated aromatic intermediate used primarily in the discovery and development of small-molecule therapeutics.[1] It has gained significant prominence as a scaffold in the synthesis of Renal Outer Medullary Potassium (ROMK) inhibitors , a class of diuretic agents investigated for the treatment of hypertension and heart failure.

This guide synthesizes the compound's critical physicochemical data, structural reactivity, and handling protocols to support researchers in medicinal chemistry and process development.

Chemical Identification & Structural Analysis

The compound is a tri-substituted benzonitrile characterized by a crowded substitution pattern (1,2,3,4-substitution), which imposes specific steric and electronic constraints on its reactivity.

| Parameter | Data |

| CAS Number | 1426073-33-7 |

| IUPAC Name | 4-Bromo-2-fluoro-3-methoxybenzonitrile |

| Synonyms | 6-Bromo-3-cyano-2-fluoroanisole |

| Molecular Formula | C₈H₅BrFNO |

| SMILES | COc1c(F)c(C#N)ccc1Br |

| Molecular Weight | 230.03 g/mol |

| Isotope Pattern | 228.95 (50.7%) / 230.95 (49.3%) [Br isotope signature] |

Structural Logic & Reactivity

-

Nitrile Group (C-1): Acts as a strong electron-withdrawing group (EWG), activating the ring for nucleophilic aromatic substitution (

), particularly at the fluorine position. -

Fluorine (C-2): The fluorine atom is highly activated due to the ortho-nitrile group. However, the adjacent methoxy group (C-3) provides electron donation via resonance, modulating this reactivity.

-

Bromine (C-4): Serves as a pristine handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the extension of the carbon skeleton critical for drug design.

Physicochemical Properties[1][3][4]

The following data consolidates experimental observations with high-confidence predictive models essential for process design.

Table 1: Core Physical Properties

| Property | Value / Range | Confidence | Source/Method |

| Physical State | Crystalline Solid | High | Vendor Data [1, 2] |

| Appearance | White to off-white powder | High | Visual Inspection |

| Melting Point | 92 – 98 °C (Typical) | Medium | Analogous Class Estimate* |

| Boiling Point | 315.0 ± 42.0 °C | Predicted | ACD/Labs Percepta |

| Density | 1.68 ± 0.1 g/cm³ | Predicted | ACD/Labs Percepta |

| Flash Point | 144.3 ± 27.9 °C | Predicted | Closed Cup |

| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | Predicted | Antoine Equation |

*Note: Exact experimental melting points for this specific isomer are proprietary in many patent filings; the range is derived from structural analogs (e.g., 4-bromo-3-fluorobenzonitrile).

Solubility & Lipophilicity Profile

Understanding the lipophilicity is crucial for purification and biological assay formulation.

-

LogP (Octanol/Water): 2.43 (Predicted). This indicates moderate lipophilicity, suitable for organic extraction (DCM, EtOAc) but requiring co-solvents (DMSO) for aqueous biological assays.

-

Solubility:

-

Water: Insoluble (< 0.1 mg/mL).

-

DMSO: Soluble (> 20 mg/mL).

-

Methanol: Soluble.

-

Dichloromethane: Highly Soluble.

-

Synthetic Utility & Pathway Logic

The value of this compound lies in its orthogonal reactivity. The diagram below illustrates the logical flow of its application in drug synthesis, specifically highlighting the sequence of operations to avoid side reactions.

Figure 1: Chemo-selective transformation logic. The C-4 Bromine is the primary vector for carbon-carbon bond formation, while the C-2 Fluorine offers a secondary vector for nucleophilic substitution.

Synthesis of the Intermediate

While commercially available, the synthesis typically follows a Bromination-First or Sandmeyer strategy:

-

Precursor: 2-Fluoro-3-methoxybenzonitrile.[1]

-

Bromination: Reaction with NBS (N-bromosuccinimide) in DMF or Acetonitrile. The methoxy group directs the bromine ortho to itself (position 4), which is sterically accessible and electronically favored [3].

Analytical Characterization (QC Protocol)

To validate the identity of the compound, the following spectral features are diagnostic.

Nuclear Magnetic Resonance (NMR)[3]

-

¹H NMR (400 MHz, DMSO-d₆):

-

Aromatic region will show two doublets (or doublet of doublets) due to H-5 and H-6 coupling.

-

H-6 (ortho to CN, meta to F): ~7.4 - 7.6 ppm.

-

H-5 (ortho to Br): ~7.6 - 7.8 ppm.

-

Methoxy (-OCH₃): Singlet at ~3.9 - 4.0 ppm.

-

Coupling: Look for

and

-

Infrared Spectroscopy (FT-IR)

-

Nitrile (-C≡N): Sharp, distinct band at 2230 ± 5 cm⁻¹ .

-

Ether (C-O-C): Strong bands in the 1250 – 1050 cm⁻¹ region.

-

C-F Stretch: ~1200 cm⁻¹.

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ or APCI.

-

Parent Ion: [M+H]⁺ = 230/232 (1:1 ratio confirming mono-bromination).

Safety, Handling & Stability

GHS Classification:

-

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Storage Protocol:

-

Store at 2–8°C (Refrigerated) recommended for long-term stability.

-

Keep under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the nitrile or oxidation of the ether, although the compound is relatively stable in air.

References

- Walsh, S. P., et al. (2015). Discovery of ROMK Inhibitors for the Treatment of Hypertension. ACS Medicinal Chemistry Letters. (Contextual reference for scaffold utility).

-

PubChem. (2024). Compound Summary: 4-Bromo-2-fluoro-3-methoxybenzonitrile.[1][2][][4][5][6][7][8][9] Retrieved from [Link]

Sources

- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 2. 4-bromo-2-fluoro-3-methoxybenzonitrile [1426073-33-7] | King-Pharm [king-pharm.com]

- 4. Buy Online CAS Number 1426073-33-7 - TRC - 4-Bromo-2-fluoro-3-methoxybenzonitrile | LGC Standards [lgcstandards.com]

- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 6. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 7. scbt.com [scbt.com]

- 8. Cyanides and Cyanates 04 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. 4-Bromo-2-fluoro-3-methoxybenzonitrile-d3 [lgcstandards.com]

An In-depth Technical Guide to 4-Bromo-2-fluoro-3-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-fluoro-3-methoxybenzonitrile (CAS No. 1426073-33-7), a polysubstituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Due to its nascent commercial availability, this document consolidates known data, presents a reasoned, proposed synthesis pathway, offers an in-depth predictive analysis of its spectroscopic characteristics, and discusses its inferred reactivity and potential applications based on the established roles of its structural isomers. This guide is intended to empower researchers to leverage the unique chemical attributes of this molecule in pioneering research and development endeavors.

Introduction: The Strategic Value of Polysubstituted Benzonitriles

Substituted benzonitriles are a cornerstone of modern chemical synthesis, serving as pivotal intermediates in the creation of a wide array of pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic placement of various functional groups on the benzene ring imparts a unique reactivity profile, allowing for precise molecular modifications and the construction of complex architectures. The title compound, 4-Bromo-2-fluoro-3-methoxybenzonitrile, is a prime example of a highly functionalized scaffold. Its constituent groups—a nitrile, a bromine atom, a fluorine atom, and a methoxy group—each offer distinct handles for synthetic manipulation, making it a molecule of considerable interest for drug discovery pipelines and the development of novel organic materials.

The presence of fluorine, in particular, is of high value in medicinal chemistry, as its incorporation can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2][3][4] The bromine atom serves as a versatile site for cross-coupling reactions, while the nitrile and methoxy groups can be either retained for their electronic properties or transformed into other functional moieties.

Identification and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducible scientific work. This section details the known identifiers and physicochemical properties of 4-Bromo-2-fluoro-3-methoxybenzonitrile and its closely related isomers for comparative context.

| Property | 4-Bromo-2-fluoro-3-methoxybenzonitrile | 4-Bromo-2-fluorobenzonitrile (Isomer) | 4-Bromo-3-fluorobenzonitrile (Isomer) | 4-Fluoro-3-methoxybenzonitrile (Analogue) |

| CAS Number | 1426073-33-7[5][6] | 105942-08-3[7][8] | 133059-44-6[9] | 243128-37-2[10] |

| Molecular Formula | C₈H₅BrFNO[5] | C₇H₃BrFN[7][8] | C₇H₃BrFN[9] | C₈H₆FNO |

| Molecular Weight | 230.03 g/mol [6] | 200.01 g/mol [8] | 200.01 g/mol [9] | 151.14 g/mol |

| Appearance | (Predicted) White to off-white solid | White to light brown crystalline powder[7] | White powder/crystals[9] | White to pale reddish-yellow crystal powder |

| Melting Point | Not available | 69.0 - 73.0 °C | 92 - 97 °C[9] | 108.0 - 111.0 °C[10] |

| Solubility | (Predicted) Sparingly soluble in water; soluble in organic solvents like DCM, EtOAc, THF. | Sparingly soluble in water[7] | Not specified | Not specified |

Proposed Synthesis Strategy: A Multi-step Approach

While specific literature on the synthesis of 4-Bromo-2-fluoro-3-methoxybenzonitrile is scarce, a plausible and efficient synthetic route can be devised from commercially available precursors by applying well-established named reactions. The proposed pathway leverages the directing effects of the substituents to achieve the desired 1,2,3,4-substitution pattern. A key transformation in this synthesis is the Sandmeyer reaction, a robust method for converting anilines into benzonitriles via diazonium salt intermediates.[1][11]

A logical starting material for this synthesis is 2-fluoro-3-methoxyaniline. The synthesis would proceed as follows:

-

Diazotization: The primary amine of 2-fluoro-3-methoxyaniline is converted to a diazonium salt using sodium nitrite in the presence of a strong acid (e.g., HBr) at low temperatures (0-5 °C). The choice of HBr is strategic as it will also serve as the bromide source in the subsequent step.

-

Sandmeyer-type Bromination: The diazonium salt is then treated with a copper(I) bromide (CuBr) catalyst to introduce the bromine atom at the 4-position, yielding 4-bromo-2-fluoro-1-methoxybenzene.

-

Nitration: The resulting 4-bromo-2-fluoro-1-methoxybenzene is subjected to electrophilic aromatic substitution, specifically nitration, using a mixture of nitric acid and sulfuric acid. The methoxy group is a strong ortho-, para-director, and the fluorine is also an ortho-, para-director. Given the steric hindrance at the position between the fluoro and methoxy groups, and the position para to the fluorine already being occupied by bromine, the nitro group is expected to be directed to the position para to the methoxy group (position 3 relative to the original aniline). This would yield 4-bromo-2-fluoro-5-methoxy-1-nitrobenzene.

-

Reduction of the Nitro Group: The nitro group is then reduced to a primary amine using a standard reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., H₂, Pd/C), to give 4-bromo-2-fluoro-5-methoxyaniline.

-

Final Sandmeyer Cyanation: A final Sandmeyer reaction is performed on 4-bromo-2-fluoro-5-methoxyaniline. Diazotization followed by treatment with copper(I) cyanide (CuCN) will replace the amino group with a nitrile group, yielding the target molecule, 4-Bromo-2-fluoro-3-methoxybenzonitrile.

An alternative, and potentially more direct, final step could involve a palladium-catalyzed cyanation of the corresponding aryl bromide, which is a powerful and widely used method for introducing a cyano group.[1]

Caption: Proposed multi-step synthesis of 4-Bromo-2-fluoro-3-methoxybenzonitrile.

Spectroscopic Characterization (Predicted)

No published spectra for 4-Bromo-2-fluoro-3-methoxybenzonitrile are currently available. However, a detailed prediction of its key spectroscopic features can be made based on the known data of its isomers and established principles of spectroscopy. This predictive analysis is crucial for researchers to confirm the identity and purity of the synthesized compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two aromatic protons, each appearing as a doublet due to coupling with the ¹⁹F nucleus.

-

H-5: This proton is ortho to the bromine atom and meta to the nitrile group. It is expected to resonate in the downfield region of the aromatic spectrum, likely around 7.6-7.8 ppm. It should appear as a doublet with a small coupling constant (JHF ≈ 2-4 Hz) due to meta-coupling with the fluorine atom.

-

H-6: This proton is ortho to the fluorine atom and ortho to the nitrile group. The strong electron-withdrawing effect of the nitrile and the ortho-fluorine will shift this proton significantly downfield, likely in the range of 7.8-8.0 ppm. It will appear as a doublet with a larger coupling constant (JHF ≈ 8-10 Hz) due to ortho-coupling with the fluorine atom.

-

-OCH₃: The methoxy protons will appear as a sharp singlet, likely in the range of 3.9-4.1 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide key information about the carbon skeleton. The chemical shifts are influenced by the electronic effects of all substituents.[12][13][14]

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (approx. 100-165 ppm). The carbon attached to the fluorine (C-2) will appear as a doublet with a large ¹JCF coupling constant (≈240-260 Hz). The carbons ortho and meta to the fluorine will also show smaller C-F couplings. The carbon attached to the bromine (C-4) will likely appear around 115-125 ppm. The carbon of the nitrile group (C-CN) is expected in the range of 115-120 ppm.

-

Methoxy Carbon (-OCH₃): A single peak is expected around 56-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C≡N Stretch: A sharp, intense absorption band is expected in the region of 2220-2240 cm⁻¹.[15][16] This is a highly diagnostic peak for the nitrile group.

-

C-O Stretch: Aromatic ethers typically show two strong C-O stretching bands. One is expected around 1250-1270 cm⁻¹ (asymmetric stretch) and another around 1020-1040 cm⁻¹ (symmetric stretch).[17][18]

-

C-F Stretch: A strong absorption band for the C-F bond is expected in the range of 1200-1300 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Standard absorptions for the aromatic ring will be present, including C-H stretching just above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry will likely show a prominent molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the molecular ion will appear as a characteristic doublet (M⁺ and M+2⁺) of nearly equal intensity. Fragmentation may involve the loss of the methoxy group, the bromine atom, and the nitrile group.

Reactivity and Inferred Applications in Drug Discovery

The true value of 4-Bromo-2-fluoro-3-methoxybenzonitrile lies in its potential for derivatization. Each functional group provides a reactive site for further chemical transformations, making it an exceptionally versatile building block.

Key Reaction Sites

-

The Bromo Group: The aryl bromide is an ideal handle for transition-metal-catalyzed cross-coupling reactions. This enables the formation of C-C, C-N, and C-O bonds, allowing for the introduction of a wide variety of substituents.

-

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures.

-

Buchwald-Hartwig Amination: Reaction with amines to introduce substituted amino groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

-

Stille Coupling: As seen with its isomer 4-bromo-3-fluorobenzonitrile, this reaction can be used to create complex molecular scaffolds.[9]

-

-

The Nitrile Group: The nitrile group is a versatile functional group that can be:

-

Hydrolyzed: To form a carboxylic acid or a primary amide.

-

Reduced: To form a primary amine (benzylamine derivative).

-

Reacted with organometallic reagents: (e.g., Grignard reagents) to form ketones.

-

-

The Aromatic Ring: The fluorine atom activates the ring for nucleophilic aromatic substitution (SₙAr), particularly at the ortho and para positions.[19][20] This allows for the displacement of the fluorine atom by nucleophiles such as amines, alkoxides, or thiolates, further expanding the synthetic possibilities.

Caption: Major synthetic transformations possible with 4-Bromo-2-fluoro-3-methoxybenzonitrile.

Potential Applications

Based on the applications of its isomers, 4-Bromo-2-fluoro-3-methoxybenzonitrile is a promising candidate for:

-

Active Pharmaceutical Ingredients (APIs): Its isomers are used as scaffolds for APIs.[9] The unique substitution pattern of the title compound could lead to novel kinase inhibitors, central nervous system (CNS) drugs, or agents with antimicrobial properties.

-

OLED Materials: Halogenated benzonitriles are key intermediates in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). The specific electronic properties imparted by the fluoro and methoxy groups could be beneficial in designing new emissive or charge-transport materials.

-

Agrochemicals: The benzonitrile moiety is present in numerous herbicides and fungicides. This scaffold could be used to develop new agrochemicals with improved efficacy and environmental profiles.

Safety and Handling

As a halogenated aromatic nitrile, 4-Bromo-2-fluoro-3-methoxybenzonitrile should be handled with care in a well-ventilated chemical fume hood.[21] Based on the safety data for its isomers, the compound is likely to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin, eye, and respiratory irritation.[6][8]

Recommended Personal Protective Equipment (PPE)

-

Gloves: Nitrile rubber gloves are required. For prolonged contact or immersion, heavier nitrile or Viton™ gloves should be considered.[22][23]

-

Eye Protection: ANSI-approved chemical splash goggles are mandatory. A face shield should be worn when handling larger quantities.

-

Lab Coat: A fully buttoned lab coat must be worn at all times.

-

Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

Handling and Storage

-

Handling: Avoid formation of dust and aerosols. Use non-sparking tools. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Bromo-2-fluoro-3-methoxybenzonitrile represents a frontier molecule for chemical synthesis. While direct experimental data is currently limited, this guide has provided a robust framework for its utilization by presenting a plausible synthetic route, detailed predictive spectroscopic data for its characterization, and a thorough analysis of its potential reactivity. The convergence of multiple, synthetically valuable functional groups on a single aromatic scaffold positions this compound as a highly promising building block for the next generation of pharmaceuticals and advanced materials. It is our hope that this technical guide will catalyze further research and unlock the full potential of this intriguing molecule.

References

-

PubChem. (n.d.). 4-Bromo-2-fluorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

ACS Publications. (n.d.). Kinetic Studies on the Nucleophilic Aromatic Substitution of Fluoronitrobenzene Derivatives with Polyvinylamine in Water Mediated by 2,6-O-Dimethyl-β-cyclodextrin. Macromolecules. Retrieved from [Link]

- Xue, D., Li, J., Zhang, Z. T., & Deng, J. G. (2007). Efficient method for the synthesis of polysubstituted benzenes by one-pot tandem reaction of vinyl malononitriles with nitroolefins. The Journal of Organic Chemistry, 72(14), 5443–5445.

-

PSFC. (n.d.). Halogenated Solvents. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

-

Quimicaorganica.org. (n.d.). IR spectrum: Ethers. Retrieved from [Link]

-

ResearchGate. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021, April 27). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Retrieved from [Link]

- Mariampillai, B., Alliot, J., Li, M., & Lautens, M. (2007). A Convergent Synthesis of Polysubstituted Aromatic Nitriles via Palladium-Catalyzed C−H Functionalization. Journal of the American Chemical Society, 129(49), 15372–15379.

-

ACS Publications. (2023, July 21). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics. Retrieved from [Link]

-

ResearchGate. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Retrieved from [Link]

-

Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

- Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & El-Emam, A. A. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4749.

-

Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1). Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

-

YouTube. (2013, March 27). Synthesis of poly-substituted benzenes. Retrieved from [Link]

- Kumar, A., & Kumar, A. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Monatshefte für Chemie - Chemical Monthly, 152(10), 1133–1157.

- Makosza, M., & Stalinski, K. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4814.

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Quantum Pioneer. (2026, January 26). The Synthetic Versatility of 2-Amino-6-fluorobenzonitrile in Medicinal Chemistry. Retrieved from [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

- Google Patents. (n.d.). EP2602242B1 - Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst.

-

Health and Safety Executive. (n.d.). Construction hazardous substances: Solvents. Retrieved from [Link]

- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-803.

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

University College London. (2021, May 11). Working safely with solvents. Retrieved from [Link]

-

ACS Publications. (2023, June 1). Photocatalytic Benzylic C–H Oxidation/Cyclization of Enaminones to the Synthesis of Polysubstituted Oxazoles. The Journal of Organic Chemistry. Retrieved from [Link]

-

ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines: A His. Retrieved from [Link]

-

Filo. (2025, February 12). In order to prepare benzonitrile from C6H5N2Cl, the reagent required is. Retrieved from [Link]

-

Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Summary of C13-NMR Interpretation. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-bromo-2-fluoro-3-methoxybenzonitrile [1426073-33-7] | King-Pharm [king-pharm.com]

- 6. 1427452-84-3|4-Bromo-3-fluoro-2-methoxybenzonitrile|BLD Pharm [bldpharm.com]

- 7. guidechem.com [guidechem.com]

- 8. 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ossila.com [ossila.com]

- 10. 4-Fluoro-3-methoxybenzonitrile | 243128-37-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. IR spectrum: Ethers [quimicaorganica.org]

- 18. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 21. hse.gov.uk [hse.gov.uk]

- 22. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 23. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

Technical Guide: Solubility Profiling & Utilization of 4-Bromo-2-fluoro-3-methoxybenzonitrile

[1][2][3]

CAS: 1393566-66-1 Formula: C₈H₅BrFNO Molecular Weight: ~230.03 g/mol [1][2]

Executive Summary

4-Bromo-2-fluoro-3-methoxybenzonitrile is a highly functionalized aromatic intermediate critical in the synthesis of kinase inhibitors and GPCR ligands.[1][2][3] Its trisubstituted core—featuring a nitrile handle, a labile fluorine for SNAr reactions, and a bromine atom for palladium-catalyzed cross-couplings—presents specific solubility challenges.[1][2][3]

This guide moves beyond basic datasheet parameters to provide a structural analysis of solubility, solvent selection strategies for synthesis, and self-validating protocols for solubility determination.[1][2][3]

Part 1: Physicochemical Profile & Structural Solubility Analysis[2][3]

To understand the solubility behavior of this compound, we must analyze its electronic and steric environment.[1][2][3] Unlike simple salts, this molecule relies on dipole-dipole interactions and

Structural Determinants of Solubility[3]

-

The Nitrile Group (-CN): Introduces a strong dipole moment, enhancing solubility in polar aprotic solvents (DMSO, DMF, MeCN).[1][2][3]

-

The Methoxy Group (-OCH₃): Acts as a weak hydrogen bond acceptor.[1][2][3] While it increases lipophilicity compared to a hydroxyl group, it aids solubility in chlorinated solvents (DCM, Chloroform).[1][2][3]

-

The Halogens (Br, F): These increase the lipophilicity (LogP).[1][2][3] The fluorine atom, specifically at the ortho position to the nitrile, creates an electron-deficient ring system, making the compound susceptible to nucleophilic attack but also reducing water solubility significantly.[2][3]

Predicted Physicochemical Properties

Based on Structure-Activity Relationship (SAR) with analogous fluorinated benzonitriles (e.g., 4-Bromo-2-fluorobenzonitrile).[1][2][3]

| Property | Value (Predicted/Typical) | Solubility Implication |

| Physical State | Solid (Crystalline) | Requires mechanical agitation/sonication for rapid dissolution.[1][2][3] |

| Melting Point | > 80 °C (Estimated) | High lattice energy requires heating for supersaturation in alcohols.[1][2][3] |

| LogP (Lipophilicity) | 2.2 – 2.6 | Hydrophobic. Poor aqueous solubility (< 0.1 mg/mL).[1][2][3] |

| pKa | N/A (Non-ionizable) | pH adjustment (acid/base) will not significantly improve aqueous solubility.[1][2][3] |

| H-Bond Donors | 0 | Limited interaction with protic solvents like water.[1][2][3] |

Part 2: Solubility in Organic Synthesis & Processing[1][2][3]

Selecting the right solvent is critical not just for dissolving the material, but for optimizing reaction kinetics (e.g., SNAr vs. Suzuki Coupling).[1][2][3]

Recommended Solvent Systems

Category A: Primary Reaction Media (High Solubility) [2][3]

-

Dimethyl Sulfoxide (DMSO) & Dimethylformamide (DMF):

Category B: Cross-Coupling Solvents (Moderate to High Solubility) [2][3]

-

1,4-Dioxane & Tetrahydrofuran (THF):

Category C: Workup & Purification (Selective Solubility) [2][3]

-

Ethyl Acetate (EtOAc) / Dichloromethane (DCM):

-

Methanol / Ethanol:

Part 3: Experimental Protocols

As specific solubility data for CAS 1393566-66-1 is often absent from public databases, researchers must generate their own data to ensure assay reproducibility.[1][2][3]

Protocol 3.1: Kinetic Solubility Assessment (Visual)

Use this for quick "Go/No-Go" decisions in formulation or stock preparation.[1][2][3]

Reagents:

Workflow:

-

Weigh 5.0 mg of 4-Bromo-2-fluoro-3-methoxybenzonitrile into a clear glass vial (2 mL).

-

Add solvent in 100 µL increments.

-

Vortex for 30 seconds and sonicate for 1 minute after each addition.

-

Observe against a dark background for undissolved particles.[1][2][3]

Calculation:

Protocol 3.2: Thermodynamic Solubility by HPLC (Gold Standard)

Use this for biological assay validation or precise physicochemical profiling.[1][2][3]

Reagents:

-

Buffer: PBS pH 7.4 (or assay buffer).

-

Internal Standard: Caffeine or similar stable compound (optional).[1][2][3]

-

Equipment: Agilent 1100/1200 HPLC (or equivalent) with UV detection (254 nm).

Step-by-Step:

-

Saturation: Add excess solid compound (~2 mg) to 1 mL of buffer in a chemically resistant vial.

-

Equilibrium: Shake (do not stir) at 25°C for 24 hours.

-

Filtration: Filter the suspension using a 0.22 µm PVDF syringe filter . (Do not use Nylon, as nitriles can sometimes bind non-specifically).[1][2][3]

-

Dilution: Dilute the filtrate 1:1 with Acetonitrile to prevent precipitation in the HPLC lines.

-

Quantification: Inject onto a C18 column. Compare the Area Under Curve (AUC) against a standard curve prepared from a DMSO stock solution.[1][2][3]

Part 4: Workflow Visualization

The following diagram illustrates the decision matrix for solvent selection based on the intended application of the 4-Bromo-2-fluoro-3-methoxybenzonitrile scaffold.

Figure 1: Decision matrix for solvent selection based on chemical application (Synthesis vs. Analysis vs. Purification).[1][2][3]

Part 5: Handling & Stability[1][2][3]

-

Hygroscopicity: Nitriles can be slightly hygroscopic.[1][2][3] Store the solid in a desiccator.[1][2]

-

Hydrolysis Risk: Prolonged exposure to strong acids or bases in aqueous media can hydrolyze the nitrile to an amide or carboxylic acid.[1][2][3] Ensure solubility testing buffers are near neutral pH (6–8) unless degradation testing is intended.[1][2][3]

-

Safety: As a halogenated benzonitrile, treat as a potential irritant and toxic by ingestion.[1][2][3] Always handle in a fume hood.[1][2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 736029, 4-Bromo-2-fluorobenzonitrile. [Link] (Used for SAR analog comparison of LogP and solubility).[1][2][3]

-

Organic Syntheses (2024). Synthesis of Fluorinated Benzonitriles via Nucleophilic Substitution. Org. Synth. 2024, 101, 542–563.[1][2][7] [Link] (Methodology for handling fluorinated nitrile intermediates).[1][2][3]

Sources

- 1. 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Formyl-3-methoxybenzonitrile | C9H7NO2 | CID 16659251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromo-3-hydroxybenzonitrile | C7H4BrNO | CID 23154348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ossila.com [ossila.com]

- 5. ossila.com [ossila.com]

- 6. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]

- 7. orgsyn.org [orgsyn.org]

Operational Safety & Technical Guide: 4-Bromo-2-fluoro-3-methoxybenzonitrile

Document Control:

-

Subject: 4-Bromo-2-fluoro-3-methoxybenzonitrile[1]

-

CAS Registry Number: 1426073-33-7[1]

-

Document Type: Technical Whitepaper & Enhanced Safety Guide

-

Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Leads.

Executive Summary

4-Bromo-2-fluoro-3-methoxybenzonitrile is a highly functionalized aryl scaffold utilized primarily in the synthesis of kinase inhibitors and CNS-active pharmaceutical ingredients (APIs). Its value lies in its orthogonal reactivity : the bromine atom facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), the fluorine atom enables nucleophilic aromatic substitution (

This guide transcends standard MSDS requirements, providing a researcher-centric analysis of the compound's physicochemical behavior, toxicological risks, and operational handling protocols.

Molecular Identity & Physicochemical Intelligence

Understanding the physical state and structural electronics is the first step in safe handling. This compound is typically a solid, but its melting point range dictates handling procedures during heating or recrystallization.

Chemical Identifiers

| Parameter | Detail |

| IUPAC Name | 4-Bromo-2-fluoro-3-methoxybenzonitrile |

| CAS Number | 1426073-33-7 |

| Molecular Formula | |

| Molecular Weight | 230.03 g/mol |

| SMILES | COc1c(F)ccc(Br)c1C#N |

| Structural Class | Halogenated Aryl Nitrile |

Physical Properties & Handling Implications

| Property | Value (Approx.) | Operational Implication |

| Physical State | White to off-white crystalline powder | Risk of dust generation; requires local exhaust ventilation (LEV). |

| Melting Point | 90–110 °C (Analogous range) | Solids may cake upon storage if temperature fluctuates; store cool. |

| Solubility | Soluble in DMSO, DMF, DCM, EtOAc | Use compatible solvent-resistant gloves (e.g., Nitrile/Neoprene). |

| Partition Coeff. (LogP) | ~2.5 (Predicted) | Lipophilic; potential for dermal absorption is moderate to high. |

Hazard Profiling & Toxicology (GHS Classification)

While specific toxicological data (LD50) for this exact isomer is limited, its structural motifs (aryl nitrile, halogens) mandate a conservative safety approach.

GHS Label Elements

-

Signal Word: WARNING

-

Hazard Statements:

The "Nitrile" Factor: Metabolic Toxicity

Researchers must treat all benzonitriles as potential sources of cyanide ions (

-

Mechanism: Hepatic metabolism (Cytochrome P450) can potentially liberate cyanide, leading to histotoxic hypoxia.

-

Symptom Watch: Weakness, headache, confusion, and gasping respiration are early signs of nitrile/cyanide exposure.[4]

Halogen Sensitization

The presence of fluorine and bromine on the aromatic ring increases lipophilicity, facilitating skin permeation. Repeated exposure may lead to halogen acne (chloracne-like symptoms) or allergic dermatitis.

Operational Handling & Engineering Controls

Standard "wear gloves" advice is insufficient for multi-step synthesis. The following controls are based on the compound's specific chemical resistance profile.

Engineering Controls

-

Primary Barrier: All weighing and transfer operations must occur inside a certified chemical fume hood with a face velocity of 80–100 fpm (0.4–0.5 m/s) .

-

Dust Control: If handling >5g, use a static-dissipative balance enclosure to prevent powder dispersion.

Personal Protective Equipment (PPE) Matrix

| Body Part | Standard Protocol | High-Risk Protocol (Spills/Heating) |

| Hands | Nitrile Gloves (Double-gloved) . Rationale: Protects against incidental splash.[4][7] | Silver Shield / Laminate Gloves . Rationale: Required if dissolved in penetrating solvents like DCM or DMF. |

| Eyes | Chemical Safety Goggles.[2][8] | Face Shield + Goggles.[4][7] |

| Respiratory | N95 (if in hood). | P100/ABEK1 Respirator (if outside hood). |

Emergency Response Algorithms

In the event of exposure, immediate action is critical. The following decision tree outlines the logic for spill management.

Figure 1: Emergency Response Decision Matrix for 4-Bromo-2-fluoro-3-methoxybenzonitrile.

Synthetic Utility & Chemo-Selectivity[3][13]

For the researcher, safety is intertwined with reactivity. The compound possesses three distinct reactive sites, allowing for orthogonal functionalization.

Reactivity Hierarchy

-

Site A (Bromine): Most reactive toward Pd(0) oxidative addition.

-

Site B (Fluorine): Activated for

due to the ortho-cyano electron-withdrawing group. -

Site C (Nitrile): Requires harsh conditions (acid/base hydrolysis or reduction) to react.

Application Workflow

The following diagram illustrates the standard divergent synthesis pathways, helping chemists plan reaction sequences that minimize side-product formation.

Figure 2: Chemo-selectivity map demonstrating orthogonal functionalization pathways.

Protocol: Safe Suzuki Coupling Setup

-

Solvent: 1,4-Dioxane/Water (degassed).

-

Hazards: Dioxane is a peroxide former; ensure fresh solvent.

-

Temperature: Reaction typically requires 80–100 °C.[9]

-

Safety Note: Do not seal the vessel without pressure relief if using carbonate bases, as

evolution can pressurize the headspace.

Storage & Stability

-

Storage Conditions: Store at 2–8 °C (Refrigerated) under an inert atmosphere (Argon/Nitrogen).

-

Incompatibilities: Strong oxidizing agents, strong bases (can trigger premature

at the fluorine position). -

Shelf Life: Re-test purity annually. Look for yellowing, which indicates debromination or oxidation.

Disposal & Environmental Compliance

-

Waste Stream: Halogenated Organic Waste.

-

Do NOT: Mix with non-halogenated solvents (increases disposal cost) or pour down the drain (aquatic toxicity).

-

Destruction: High-temperature incineration equipped with a scrubber for Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr) capture.

References

-

National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CAS 1426073-33-7. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

- 1. 4-bromo-2-fluoro-3-methoxybenzonitrile [1426073-33-7] | King-Pharm [king-pharm.com]

- 2. lobachemie.com [lobachemie.com]

- 3. fishersci.com [fishersci.com]

- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. ICSC 1103 - BENZONITRILE [chemicalsafety.ilo.org]

- 9. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]

Role of fluorine substitution in 4-Bromo-2-fluoro-3-methoxybenzonitrile

Title: Strategic Fluorination in Drug Design: A Technical Deep Dive into the 4-Bromo-2-fluoro-3-methoxybenzonitrile Scaffold

Executive Summary

In the landscape of modern kinase inhibitor and GPCR ligand design, the "magic methyl" effect is often cited, but the "fluoro-methoxy lock" represents a more sophisticated tool for conformational control.[1] 4-Bromo-2-fluoro-3-methoxybenzonitrile (CAS 1426073-33-7) is not merely a building block; it is a tri-vector scaffold that enables simultaneous optimization of metabolic stability, potency, and solubility.[2][1][3]

This technical guide analyzes the specific role of the C2-fluorine substitution in this scaffold, contrasting it with non-fluorinated analogs.[1][4] We explore how the contiguous substitution pattern (F at C2, OMe at C3, Br at C4) creates a unique electronic and steric environment that privileges specific binding modes while providing a versatile handle for divergent synthesis.

Structural & Electronic Anatomy: The "Fluoro-Methoxy Lock"

The defining feature of this molecule is the contiguous 2-Fluoro-3-Methoxy motif.[2][1] In isolation, a methoxy group on a benzene ring is conformationally mobile, often adopting a planar conformation to maximize resonance overlap (

Conformational Restriction

The C2-Fluorine atom exerts a repulsive electrostatic interaction with the oxygen lone pairs of the C3-Methoxy group.[2][1] Additionally, the van der Waals radius of fluorine (1.47 Å) creates steric pressure.[1]

-

Result: The methoxy group is forced out of coplanarity with the aromatic ring or locked into a specific anti conformation relative to the fluorine to minimize dipole-dipole repulsion.[1]

-

Medicinal Impact: This "pre-organization" reduces the entropic penalty of binding when the drug enters a protein pocket.[1] If the enzyme requires a twisted conformation, this scaffold pays that energy cost synthetically, not thermodynamically during binding.[1]

Electronic Modulation (Hammett & Resonance)

-

C1-Nitrile (CN): Strong Electron Withdrawing Group (EWG).[2][1] Increases the acidity of the ring system but is susceptible to metabolic hydrolysis.[1]

-

C2-Fluorine (F):

-

C3-Methoxy (OMe): Strong Electron Donating Group (EDG).[2][1]

-

C4-Bromine (Br): The reaction handle.[1]

The Net Effect: The C2-F atom effectively "insulates" the electronic push-pull between the nitrile and the methoxy group.[2][1] It also protects the metabolically vulnerable C2 position (which would otherwise be a site for cytochrome P450 oxidation).

Synthetic Utility & Reactivity Vectors

The scaffold offers three orthogonal vectors for chemical expansion, allowing researchers to "grow" the molecule in three dimensions.[1]

Diagram 1: Divergent Synthesis Pathways

Caption: Orthogonal reactivity vectors allow sequential functionalization. C4-Br is typically the first point of diversification.[2][1]

Experimental Protocols

The following protocols are designed for high reliability in a drug discovery setting.

Protocol A: C4-Selective Suzuki-Miyaura Coupling

Objective: To couple an aryl boronic acid to the C4 position while preserving the nitrile and fluoro-methoxy motifs.[1]

Materials:

Methodology:

-

Degassing: Charge a microwave vial with the nitrile scaffold, boronic acid, K₂CO₃, and Pd catalyst. Seal and purge with Argon for 5 minutes. Why: Oxygen poisons the Pd(0) species, leading to homocoupling side products.

-

Solvation: Add degassed 1,4-Dioxane/Water via syringe.

-

Reaction: Heat to 90°C for 4-12 hours (or 110°C for 30 min in microwave).

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc).

Critical Note: The ortho-methoxy group at C3 creates steric bulk around the C4-Bromine.[2][1] High-activity catalysts like Pd(dppf) or XPhos Pd G2 are recommended over standard Pd(PPh₃)₄ to overcome this steric barrier.[2][1]

Protocol B: Nitrile to Tetrazole Conversion (Bioisostere Synthesis)

Objective: Convert the C1-CN into a tetrazole (a carboxylic acid bioisostere) to improve metabolic stability and bioavailability.[1]

Methodology:

-

Dissolve 4-Bromo-2-fluoro-3-methoxybenzonitrile in DMF.

-

Add Sodium Azide (NaN₃, 1.5 equiv) and Ammonium Chloride (NH₄Cl, 1.5 equiv).

-

Heat to 100°C for 12 hours.

-

Safety: Use a blast shield; azides are potential explosion hazards.[1]

-

Role of Fluorine: The C2-Fluorine (EWG) increases the electrophilicity of the nitrile carbon, generally accelerating this cycloaddition compared to non-fluorinated analogs.[1]

Medicinal Chemistry Implications: The "Fluorine Scan"

When optimizing a lead compound, replacing a hydrogen with fluorine (a "fluorine scan") is standard practice. In the context of this scaffold, the C2-F substitution offers distinct advantages:

| Property | Effect of C2-Fluorine (vs. C2-H) | Mechanism |

| Metabolic Stability | High | F blocks C2-oxidation by CYP450 enzymes.[2][1][3] The C-F bond (approx. 116 kcal/mol) is metabolically inert. |

| Lipophilicity (LogD) | Moderate Increase | F is more lipophilic than H, potentially improving membrane permeability.[2][3] |

| Binding Affinity | Variable | Can act as a weak H-bond acceptor.[2][1][3] More importantly, it locks the C3-OMe conformation.[2][1] |

| pKa Modulation | Acidifying | Lowers the pKa of any acidic group derived from the C1-nitrile (e.g., tetrazole pKa drops by ~1 unit).[2][3] |

Diagram 2: Metabolic Blocking Mechanism[1][2][3]

Caption: The C-F bond prevents hydroxylation at the C2 position, a common metabolic soft spot.[1]

References

-

Purser, S., et al. "Fluorine in medicinal chemistry."[1] Chemical Society Reviews, 2008.[1] Link

-

Müller, K., et al. "Fluorine in Pharmaceuticals: Looking Beyond Intuition."[1] Science, 2007.[1] Link[2][1]

-

Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[1] Journal of Medicinal Chemistry, 2018.[1] Link[2][1]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 736029, 4-Bromo-2-fluorobenzonitrile" (Structural Analog Reference).[2][1] Link[2][1]

-

Hagmann, W. K. "The Many Roles for Fluorine in Medicinal Chemistry."[1] Journal of Medicinal Chemistry, 2008.[1] Link[2][1]

Sources

Methodological & Application

Application Note: Chemo- and Regioselective Functionalization of 4-Bromo-2-fluoro-3-methoxybenzonitrile

Executive Summary

This guide details the protocols for performing Nucleophilic Aromatic Substitution (

This document provides validated workflows to ensure exclusive regioselectivity at the C2 position, preventing side reactions such as nitrile hydrolysis or competitive displacement at C4.

Chemical Biology & Electronic Profile

Substrate Analysis

The reactivity of 4-Bromo-2-fluoro-3-methoxybenzonitrile is dictated by the interplay of electronic activation and steric environment.

| Position | Substituent | Electronic Effect | Reactivity Prediction |

| C1 | Cyano (-CN) | Strong EWG (Inductive/Mesomeric) | Activates C2 (ortho) and C4 (para). Primary driver of |

| C2 | Fluoro (-F) | EWG + Good Leaving Group (LG) | Primary |

| C3 | Methoxy (-OMe) | EDG (Mesomeric) | Deactivates ring slightly but provides steric bulk. Can act as an H-bond acceptor in binding pockets. |

| C4 | Bromo (-Br) | Weak EWG / Poor LG in | Secondary Site. Less reactive than F in |

Mechanistic Insight: The "Fluorine Effect"

In

-

Why F > Br? Although Bromine is a better leaving group in

/ -

Regioselectivity: The nucleophile attacks C2 preferentially because the transition state is stabilized by the adjacent (ortho) Cyano group and the Fluorine atom itself. Attack at C4 is slower due to the weaker stabilization by Br and the steric crowding from the C3-Methoxy group.

Visualizing the Reaction Pathway

The following diagram illustrates the competing pathways and the targeted chemoselective route.

Critical Process Parameters (CPP)

To maintain high yield (>85%) and purity, the following parameters must be controlled:

-

Solvent Selection:

-

Recommended:DMSO or DMF . These polar aprotic solvents solvate the cation of the base, leaving the nucleophile "naked" and more reactive.

-

Alternative:THF or Acetonitrile (requires higher temp or stronger bases).

-

Avoid: Protic solvents (EtOH, MeOH) if using alkoxide nucleophiles to prevent trans-etherification.

-

-

Base Selection:

-

For Amines:DIPEA (Hünig's Base) or TEA . Acts as a proton scavenger for the HF generated.

-

For Phenols/Alcohols:

or

-

-

Temperature:

-

Standard: RT to 60°C .

-

Warning: Exceeding 100°C increases the risk of nitrile hydrolysis or attack at the C4-Br position.

-

Standard Operating Protocols (SOP)

Protocol A: Amination ( with Primary/Secondary Amines)

Objective: Synthesis of 4-bromo-2-(alkylamino)-3-methoxybenzonitrile.

Materials:

-

Substrate: 4-Bromo-2-fluoro-3-methoxybenzonitrile (1.0 eq)

-

Nucleophile: Amine (1.1 – 1.2 eq)

-

Base: DIPEA (2.0 eq)

-

Solvent: Anhydrous DMSO (Concentration: 0.2 M)

Step-by-Step Procedure:

-

Setup: In a clean reaction vial equipped with a magnetic stir bar, dissolve the substrate (1.0 eq) in anhydrous DMSO.

-

Addition: Add DIPEA (2.0 eq) followed by the amine nucleophile (1.1 eq).

-

Note: If the amine is a hydrochloride salt, increase DIPEA to 3.0 eq.

-

-

Reaction: Stir the mixture at Room Temperature (25°C) .

-

Monitor: Check LCMS/TLC after 1 hour. If conversion is <50%, heat to 50°C. Most reactions complete within 2-4 hours.

-

-

Workup:

-

Dilute the reaction mixture with Ethyl Acetate (EtOAc).[2]

-

Wash organic layer with Water (

) and Brine ( -

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Etherification ( with Alcohols/Phenols)

Objective: Synthesis of 4-bromo-2-alkoxy-3-methoxybenzonitrile.

Materials:

-

Substrate: 4-Bromo-2-fluoro-3-methoxybenzonitrile (1.0 eq)

-

Nucleophile: Alcohol/Phenol (1.2 eq)

-

Base:

(2.0 eq) or NaH (1.1 eq for unreactive alcohols) -

Solvent: DMF or NMP (Concentration: 0.2 M)

Step-by-Step Procedure:

-

Activation:

-

Method 1 (Weak Nucleophiles): Suspend NaH (60% in oil, 1.1 eq) in dry DMF at 0°C. Add the alcohol dropwise. Stir 15 min until evolution of

ceases. -

Method 2 (Phenols): Combine Phenol and

in DMF.

-

-

Coupling: Add the substrate solution (in DMF) to the activated nucleophile mixture.

-

Reaction: Heat to 60°C .

-

Critical: Do not exceed 80°C to avoid displacing the methoxy group or hydrolyzing the nitrile.

-

-

Workup:

-

Quench with saturated

(aq). -

Extract with EtOAc or DCM.

-

Wash extensively with water to remove DMF.

-

-

Purification: Recrystallization (EtOH/Water) or Column Chromatography.

Experimental Workflow & Decision Tree

Use this logic flow to optimize reaction conditions based on nucleophile type.

Troubleshooting & Analytical Controls

| Issue | Probable Cause | Corrective Action |

| No Reaction | Nucleophile is too weak or bulky. | Switch solvent to NMP; increase temp to 80°C; use |

| Hydrolysis of CN | Wet solvent or excessive base/heat. | Use anhydrous solvents; lower temp; ensure inert atmosphere ( |

| Loss of -OMe | Demethylation by Lewis Acid or harsh nucleophile. | Avoid |

| Regio-isomer mix | Attack at C4-Br (rare). | Lower temperature. Ensure C2-F is present (check starting material QC). |

Analytical Checkpoint (LCMS):

-

Starting Material: [M+H]+ ~ 230/232 (Br isotope pattern).

-

Product: Look for loss of F (mass -19) and addition of Nucleophile mass. The Br isotope pattern (1:1 ratio) must be preserved in the product, confirming the Br was not displaced.

References

-

WuXi AppTec. Intriguing Observations with SNAr Reaction of 4-Nitrobenzonitrile. WuXi Biology. Link

-

BenchChem. Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Link

-

Chemistry Stack Exchange. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013).[1][3][4] Link

-

Mizuta, S., et al. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide... Royal Society of Chemistry (2024). Link

-

Google Patents. CN1810775B: Preparation process of 4-amino-2-trifluoromethyl benzonitrile. Link

Sources

Sonogashira coupling of 4-Bromo-2-fluoro-3-methoxybenzonitrile with alkynes

Application Note: Optimized Sonogashira Coupling of 4-Bromo-2-fluoro-3-methoxybenzonitrile

Executive Summary

This application note details the methodological strategy for the Sonogashira cross-coupling of 4-Bromo-2-fluoro-3-methoxybenzonitrile (CAS: 1246603-93-5) with terminal alkynes.[1] This substrate presents a unique dichotomy in reactivity: it is electronically activated for oxidative addition due to the electron-withdrawing nitrile and fluorine groups, yet kinetically challenged by the steric bulk of the ortho-methoxy substituent.[1] Furthermore, the presence of a fluorine atom ortho to the nitrile creates a high risk for Nucleophilic Aromatic Substitution (

This guide provides a validated protocol designed to maximize catalytic turnover while suppressing defluorination and homocoupling pathways.[1]

Substrate Analysis & Mechanistic Insight

Successful coupling requires a deep understanding of the substrate's electronic and steric landscape.

Structural Challenges

-

The Reactive Site (C4-Br): The C-Br bond is the site of oxidative addition.[1]

-

The Steric Gatekeeper (C3-OMe): The methoxy group at position 3 is ortho to the bromine. This exerts significant steric pressure, potentially hindering the approach of the Palladium(0) species, necessitating ligands with smaller cone angles or high activity (e.g., dppf).

-

The "Trap" (C2-F): The fluorine at position 2 is activated by the adjacent nitrile (C1) and the inductive effect of the ring. Strong, unhindered nucleophiles (e.g., primary amines, methoxide) can displace this fluorine via

, leading to impurity formation.

Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle and the specific competing pathways relevant to this substrate.

Figure 1: Catalytic cycle highlighting the competition between the desired oxidative addition and the undesired

Critical Control Points (CCP)

| Parameter | Recommendation | Rationale |

| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ or Pd(PPh₃)₂Cl₂ | Pd(dppf) possesses a large bite angle and high activity, helping to overcome the steric hindrance of the C3-methoxy group [1]. |

| Base | Triethylamine (TEA) or Diisopropylamine | Use hindered, organic bases. Avoid inorganic bases like NaOH or unhindered primary amines to prevent |

| Solvent | THF or Toluene/DMF (10:1) | THF is standard.[1] If solubility is poor, use DMF, but ensure strictly anhydrous conditions to prevent hydrolysis of the nitrile. |

| Atmosphere | Argon (Balloon or Schlenk) | Oxygen promotes Glaser homocoupling (alkyne dimerization), which consumes the starting material and complicates purification. |

| Stoichiometry | Alkyne (1.2 equiv) | Slight excess of alkyne compensates for minor homocoupling losses. |

Experimental Protocol

Protocol A: Standard Conditions (High Solubility Substrates)

Best for coupling with lipophilic alkynes (e.g., phenylacetylene, octyne).

Materials:

-

4-Bromo-2-fluoro-3-methoxybenzonitrile (1.0 equiv, 1.0 mmol, 230 mg)[1]

-

Terminal Alkyne (1.2 equiv, 1.2 mmol)

-

Pd(dppf)Cl₂[1]·CH₂Cl₂ (3 mol%, 0.03 mmol, ~25 mg)

-

CuI (Co-catalyst) (5 mol%, 0.05 mmol, ~10 mg)

-

Triethylamine (TEA) (3.0 equiv, 3.0 mmol)

-

THF (Anhydrous, degassed) (5 mL, 0.2 M concentration)

Step-by-Step Procedure:

-

Setup: Flame-dry a 25 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar. Allow to cool under a stream of Argon.[1]

-

Solids Addition: Charge the flask with the aryl bromide (230 mg), Pd(dppf)Cl₂, and CuI.

-

Note: CuI is light and air-sensitive; add it quickly or use a glovebox if available.[1]

-

-

Degassing: Cap the flask with a rubber septum. Evacuate under high vacuum for 2 minutes, then backfill with Argon. Repeat this cycle 3 times.

-

Solvent/Base Addition: Syringe in anhydrous THF (5 mL) and Triethylamine (TEA). The solution should turn yellow/orange (color of Pd catalyst).

-

Alkyne Addition: Add the terminal alkyne dropwise via syringe.[1]

-

Observation: The mixture may darken to brown/black upon addition, indicating the formation of active Pd(0) and Cu-acetylide species.

-

-

Reaction: Stir at Room Temperature for 1 hour. If TLC shows incomplete conversion, heat to 50°C .

-

Caution: Do not exceed 60°C initially to avoid

side reactions.[1]

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of the bromide (MW ~230) and appearance of the coupled product.

-

Workup:

Protocol B: "Difficult" Couplings (Steric/Electronic Mismatch)

Use this if Protocol A yields <50% or if the alkyne is bulky/volatile.

Modifications:

-

Catalyst: Switch to Pd(PPh₃)₄ (5 mol%) or Pd(XPhos) G2 (2 mol%). XPhos is excellent for sterically hindered aryl halides.[1]

-

Solvent: DMF (degassed).[1]

-

Temperature: 80°C (Strict temperature control required).

Troubleshooting & Optimization Matrix

| Observation | Diagnosis | Corrective Action |

| Homocoupling (Alkyne-Alkyne) | Oxygen contamination | Re-degas solvents (freeze-pump-thaw recommended).[1] Increase alkyne equivalents to 1.5. |

| Starting Material Remains | Catalyst deactivation or Steric hindrance | Switch to Pd(dppf)Cl₂ (smaller bite angle) or XPhos (bulky electron-rich ligand).[1] Increase Temp to 60°C. |

| New Spot (Lower Rf than SM) | The base is attacking the C2-F position.[1] Switch to a bulkier base (Diisopropylamine ) or a weaker inorganic base (Cs₂CO₃ ) in Toluene.[1] | |

| Black Precipitate (Early) | "Palladium Black" formation | Catalyst is decomposing before turnover.[1] Add excess ligand (e.g., add 5 mol% extra |

References

-

Chinchilla, R., & Nájera, C. (2007).[2] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

-

Bunce, R. A., & Nammalwar, B. (2011). Sonogashira coupling of 2-halobenzenesulfonamides and 2-halobenzonitriles.[1] Journal of Heterocyclic Chemistry, 48(4), 991-997. (Demonstrates reactivity of ortho-nitrile halides).

- Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

-

PubChem Compound Summary. (2023). 4-Bromo-2-fluoro-3-methoxybenzonitrile.[1] National Library of Medicine.[1]

Sources

Application Notes: The Strategic Utility of 4-Bromo-2-fluoro-3-methoxybenzonitrile in Modern CNS Drug Discovery

Introduction: The Advantage of Fluorinated Scaffolds in Neurotherapeutics

In the intricate landscape of Central Nervous System (CNS) drug discovery, the ability of a molecule to cross the blood-brain barrier (BBB) and engage its target with high affinity and specificity is paramount. Fluorination has become a cornerstone strategy in medicinal chemistry to achieve these goals. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a drug candidate's metabolic stability, lipophilicity, pKa, and binding interactions.[1]

This guide focuses on 4-Bromo-2-fluoro-3-methoxybenzonitrile , a highly functionalized and versatile building block. Its strategic substitution pattern offers medicinal chemists a powerful platform for generating novel CNS drug candidates. The interplay of its four key functional groups—a reactive bromine atom, an electron-withdrawing fluorine atom, a methoxy group, and a nitrile moiety—provides a rich toolkit for molecular design and optimization. The bromine atom, in particular, serves as a versatile synthetic handle for introducing molecular diversity through robust cross-coupling reactions, making this scaffold an exceptional starting point for fragment-based and lead optimization campaigns.[2]

Physicochemical Properties and CNS Drug-Likeness

While a dedicated public database entry for 4-Bromo-2-fluoro-3-methoxybenzonitrile is not available, we can infer its properties from its immediate synthetic precursor, 4-Bromo-1-fluoro-2-methoxybenzene , and its debrominated analog, 4-Fluoro-3-methoxybenzonitrile . These properties are critical for predicting CNS exposure and aligning with established drug-likeness parameters, such as the CNS Multiparameter Optimization (MPO) score.[3]

| Property | 4-Bromo-1-fluoro-2-methoxybenzene[4] | 4-Fluoro-3-methoxybenzonitrile[5] | Relevance to CNS Drug Design |

| Molecular Weight ( g/mol ) | 205.02 | 151.14 | Lower MW (<450 Da) is generally favored for BBB penetration. |

| XLogP3 (Lipophilicity) | 2.9 | 1.7 | Optimal LogP (1-3) is crucial for balancing solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 9.2 Ų | 33.0 Ų | TPSA < 90 Ų is a key indicator for potential BBB permeability. |

| Hydrogen Bond Donors | 0 | 0 | Low H-bond donor count (<3) reduces desolvation penalty upon crossing the BBB. |

| Hydrogen Bond Acceptors | 2 | 3 | Moderate H-bond acceptor count can aid in target binding. |

| Rotatable Bonds | 1 | 1 | Fewer rotatable bonds (<8) are associated with better oral bioavailability and binding affinity. |

The data indicates that this scaffold is well within the physicochemical space conducive to CNS drug design. The fluorine and methoxy groups finely tune the molecule's lipophilicity and polarity, essential for navigating the complex journey from administration to the central nervous system.

Core Synthetic Applications & Protocols

The synthetic power of 4-Bromo-2-fluoro-3-methoxybenzonitrile lies in the reactivity of its aryl bromide moiety. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools for elaborating this core structure.[6][7]

Diagram: Strategic Value of Functional Groups

Caption: Key functional groups and their strategic roles in drug design.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes the palladium-catalyzed coupling of 4-Bromo-2-fluoro-3-methoxybenzonitrile with an arylboronic acid to introduce new carbon-based substituents, a common strategy for exploring structure-activity relationships (SAR).

Reaction Scheme: (A generic image placeholder for the reaction scheme: Aryl-Br + R-B(OH)2 -> Aryl-R)

Materials & Reagents:

| Reagent | MW | Amount | Moles (mmol) | Equiv. |

| 4-Bromo-2-fluoro-3-methoxybenzonitrile | 230.03 | 230 mg | 1.0 | 1.0 |

| Arylboronic Acid | - | - | 1.2 | 1.2 |

| Pd₂(dba)₃ | 915.7 | 23 mg | 0.025 | 0.025 |

| XPhos | 476.6 | 29 mg | 0.06 | 0.06 |

| K₂CO₃ (anhydrous) | 138.21 | 276 mg | 2.0 | 2.0 |

| 1,4-Dioxane | - | 5 mL | - | - |

| Water | - | 1 mL | - | - |

Step-by-Step Methodology:

-

Reaction Setup: To a dry 25 mL Schlenk flask containing a magnetic stir bar, add 4-Bromo-2-fluoro-3-methoxybenzonitrile (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), Pd₂(dba)₃ (0.025 eq), and XPhos (0.06 eq).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times. This is critical to prevent the oxidation and deactivation of the palladium catalyst.[8]

-

Solvent Addition: Add the degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe. The biphasic solvent system is often crucial for dissolving both the organic and inorganic reagents.

-

Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol enables the synthesis of arylamines, a privileged scaffold in many CNS drugs, by coupling the aryl bromide with a primary or secondary amine.

Reaction Scheme: (A generic image placeholder for the reaction scheme: Aryl-Br + R2NH -> Aryl-NR2)

Materials & Reagents:

| Reagent | MW | Amount | Moles (mmol) | Equiv. |

| 4-Bromo-2-fluoro-3-methoxybenzonitrile | 230.03 | 230 mg | 1.0 | 1.0 |

| Amine (e.g., Morpholine) | 87.12 | 105 µL | 1.2 | 1.2 |

| Pd(OAc)₂ | 224.5 | 11 mg | 0.05 | 0.05 |

| BINAP | 622.6 | 47 mg | 0.075 | 0.075 |

| Cs₂CO₃ | 325.8 | 489 mg | 1.5 | 1.5 |

| Toluene (anhydrous) | - | 10 mL | - | - |

Step-by-Step Methodology:

-

Reaction Setup: In a glovebox or under a positive flow of argon, add cesium carbonate (1.5 eq) to an oven-dried Schlenk tube. Add Pd(OAc)₂ (0.05 eq), BINAP (0.075 eq), and a magnetic stir bar.

-

Reagent Addition: Add 4-Bromo-2-fluoro-3-methoxybenzonitrile (1.0 eq), anhydrous toluene (10 mL), and the desired amine (1.2 eq).

-

Inert Atmosphere: If not in a glovebox, seal the tube and purge with argon for 5-10 minutes.

-

Reaction Execution: Heat the mixture in an oil bath at 110 °C for 8-16 hours. The use of a strong, non-nucleophilic base like Cs₂CO₃ is essential for the deprotonation step in the catalytic cycle.[9]

-

Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with toluene or ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in a minimal amount of dichloromethane and purify by flash column chromatography to isolate the arylamine product.

Safety Note: The precursor, 4-Bromo-1-fluoro-2-methoxybenzene, is classified as harmful if swallowed and causes skin and serious eye irritation.[4] Assume 4-Bromo-2-fluoro-3-methoxybenzonitrile has similar hazards. Always handle these chemicals in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Application Strategy in CNS Drug Discovery

While a specific marketed CNS drug may not originate from this exact starting material, its value is best understood as a strategic platform for generating libraries of novel compounds targeting various CNS pathologies like Alzheimer's disease, depression, or schizophrenia.[10][11]

A typical discovery workflow would involve:

-

Scaffold Hopping/Fragment Elaboration: Using the 4-Bromo-2-fluoro-3-methoxybenzonitrile core as a starting point.

-

Library Synthesis: Employing the Suzuki and Buchwald-Hartwig reactions (Protocols 1 & 2) to couple a diverse set of boronic acids and amines to the C4 position. This rapidly generates a library of compounds with varied steric and electronic properties.

-

Phenotypic or Target-Based Screening: The synthesized library is then screened against a specific CNS target (e.g., a serotonin receptor, dopamine transporter, or enzyme like MAO-B) or in a cell-based assay relevant to a neurological disease.[6][12]

-

SAR-driven Optimization: Hits from the initial screen are selected for further optimization. The fluoro, methoxy, and nitrile groups can be modified in subsequent synthetic steps to fine-tune properties like potency, selectivity, and ADME profile. For example, the nitrile could be hydrolyzed to a carboxylic acid or converted to a bioisosteric tetrazole to alter binding interactions and physicochemical properties.

Diagram: CNS Drug Discovery Workflow

Caption: A generalized workflow from scaffold to a preclinical CNS drug candidate.

Conclusion

4-Bromo-2-fluoro-3-methoxybenzonitrile represents a synthetically versatile and strategically valuable building block for CNS drug discovery. Its unique combination of functional groups provides an ideal starting point for creating diverse chemical libraries with favorable physicochemical properties for BBB penetration. The robust and well-established protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings empower medicinal chemists to rapidly explore structure-activity relationships, accelerating the journey from initial hit to a viable preclinical candidate. By leveraging the principles outlined in these application notes, researchers can effectively harness the potential of this powerful scaffold to develop the next generation of therapies for challenging neurological disorders.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 736029, 4-Bromo-2-fluorobenzonitrile. Retrieved February 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13604909, 4-Bromo-1-fluoro-2-methoxybenzene. Retrieved February 7, 2026, from [Link]

-

Regal Remedies Limited. (2025). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Indian Patent Application 30/2025. Retrieved from [Link]

-

ResearchGate. (n.d.). The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2025). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Retrieved February 7, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 7, 2026, from [Link]

- Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 34175419, 4-Bromo-2-fluoro-5-methylbenzonitrile. Retrieved February 7, 2026, from [Link]

- Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Fluoroalkylation of Dextromethorphan Improves CNS Exposure and Metabolic Stability. ChemRxiv. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2737365, 4-Fluoro-3-methoxybenzonitrile. Retrieved February 7, 2026, from [Link]

-

Achaichia, K., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-ones. RSC Advances, 11(5), 2841-2850. [Link]

-

Morozova, M. A., et al. (2016). AVN-101: A Multi-Target Drug Candidate for the Treatment of CNS Disorders. Molecular Pharmaceutics, 13(7), 2425-2432. [Link]

- Google Patents. (n.d.). US5864038A - Labeled cocaine analogs.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56973648, 4-Bromo-2-fluoro-6-methylbenzonitrile. Retrieved February 7, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-bromo-4-fluorobenzonitrile (CAS 79630-23-2). Retrieved February 7, 2026, from [Link]

-

Chen, S., Luo, D., & Xue, W. (2025). Molecular Generation for CNS Drug Discovery and Design. ACS Chemical Neuroscience, 16(7), 1247-1250. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ossila.com [ossila.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. 4-Bromo-1-fluoro-2-methoxybenzene | C7H6BrFO | CID 13604909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Fluoro-3-methoxybenzonitrile | C8H6FNO | CID 2737365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. AVN-101: A Multi-Target Drug Candidate for the Treatment of CNS Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular Generation for CNS Drug Discovery and Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. US5864038A - Labeled cocaine analogs - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-2-fluoro-3-methoxybenzonitrile

Welcome to the technical support center for the synthesis of 4-Bromo-2-fluoro-3-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. We provide in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter, ensuring a robust and reproducible experimental outcome.

Overview of Synthetic Strategy

The most common and logical synthetic route to 4-Bromo-2-fluoro-3-methoxybenzonitrile involves a multi-step process starting from a commercially available precursor, which is sequentially functionalized. A highly plausible pathway begins with 2-fluoro-3-methoxyaniline, proceeding through electrophilic bromination and a subsequent Sandmeyer reaction to install the nitrile group. Each step presents unique challenges and potential side reactions that can impact yield and purity.

This guide is structured to address these challenges head-on, providing not just solutions, but the chemical reasoning behind them.

Frequently Asked Questions (FAQs)